molecular formula C80H120N20O21S4 B152471 H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk CAS No. 128104-18-7

H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk

Cat. No.: B152471
CAS No.: 128104-18-7
M. Wt: 1834.3 g/mol
InChI Key: JGGHZZDYVUZKDW-JVZLEVGOSA-N
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Description

H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk is a natural product found in Bacillus with data available.

Properties

CAS No.

128104-18-7

Molecular Formula

C80H120N20O21S4

Molecular Weight

1834.3 g/mol

IUPAC Name

(4S)-4-[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]prop-2-enoylamino]-5-[[(2R)-1-[[(2S,3S)-3-methyl-1-oxo-1-(1-sulfanylethenylamino)pentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C80H128N20O21S4/c1-15-43(12)65(79(120)87-45(14)125)99-76(117)57(39-124)96-72(113)52(27-28-63(105)106)92-66(107)44(13)86-68(109)48(16-2)89-73(114)53(30-40(6)7)93-70(111)50(18-4)91-75(116)56(38-123)97-78(119)64(42(10)11)98-62(104)36-84-60(102)34-82-59(101)33-83-61(103)35-85-77(118)58-26-23-29-100(58)80(121)55(31-41(8)9)95-71(112)51(19-5)90-74(115)54(32-46-24-21-20-22-25-46)94-69(110)49(17-3)88-67(108)47(81)37-122/h20-22,24-25,40-43,47-58,64-65,122-125H,13-19,23,26-39,81H2,1-12H3,(H,82,101)(H,83,103)(H,84,102)(H,85,118)(H,86,109)(H,87,120)(H,88,108)(H,89,114)(H,90,115)(H,91,116)(H,92,107)(H,93,111)(H,94,110)(H,95,112)(H,96,113)(H,97,119)(H,98,104)(H,99,117)(H,105,106)/t43-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,64-,65-/m0/s1

InChI Key

JGGHZZDYVUZKDW-JVZLEVGOSA-N

SMILES

CCC(C)C(C(=O)NC(=C)S)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(=C)NC(=O)C(CC)NC(=O)C(CC(C)C)NC(=O)C(CC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC)NC(=O)C(CS)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC(=C)S)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)C(=C)NC(=O)[C@H](CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC)NC(=O)[C@H](CS)N

Canonical SMILES

CCC(C)C1C(=O)NC=CSC(C2C(=O)NC(=C)C(=O)NC(C(=O)NC(CSC(C(C(=O)NC(C(=O)N2)CC(C)C)NC(=O)C3CSC(C(C(=O)NC(C(=O)N4CCCC4C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(=O)N3)C(C)C)CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6C(SCC(C(=O)N6)N)C)C)C)C(=O)N1)CCC(=O)O)C

sequence

CXFXLPGGGGVCXLXXECI

Synonyms

mersacidin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk
Reactant of Route 2
H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk
Reactant of Route 3
H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk
Reactant of Route 4
H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk
Reactant of Route 5
H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk
Reactant of Route 6
H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk

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